1-Trityl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . The trityl group can be introduced via a tritylation reaction, where a trityl chloride reacts with the triazole derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Triazole derivatives with various functional groups.
Scientific Research Applications
1-Trityl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic amide bonds, allowing it to bind to active sites of enzymes and inhibit their activity . The trityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but lacks the trityl group, making it less lipophilic and stable.
Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative with different reactivity and solubility properties.
Uniqueness: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the trityl group, which enhances its stability, lipophilicity, and potential for interaction with hydrophobic regions of biological targets. This makes it a valuable compound for the development of pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-trityltriazole-4-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-16-25(24-23-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI Key |
WWGLDLXPDASERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=N4)C(=O)O |
Origin of Product |
United States |
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